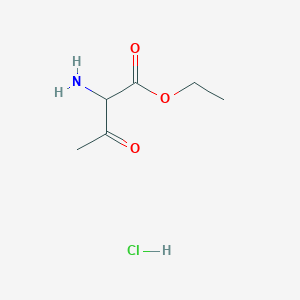

Ethyl 2-amino-3-oxobutanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-3-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h5H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIQVZAHKXUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534573 | |

| Record name | Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20207-16-3 | |

| Record name | Butanoic acid, 2-amino-3-oxo-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-3-oxobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Ethyl 2-amino-3-oxobutanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the formation mechanism of ethyl 2-amino-3-oxobutanoate hydrochloride, a valuable building block in pharmaceutical synthesis. The following sections provide a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and mechanistic diagrams.

Overall Synthetic Pathway

The formation of this compound is a multi-step process that begins with the Claisen condensation of ethyl acetate to form ethyl acetoacetate. This intermediate is then nitrosated to yield ethyl 2-(hydroxyimino)-3-oxobutanoate. Finally, the oxime is reduced to the corresponding amine, which is subsequently converted to its hydrochloride salt.

Caption: Overall synthetic route to this compound.

Step 1: Claisen Condensation of Ethyl Acetate

The synthesis commences with the base-catalyzed self-condensation of ethyl acetate to form ethyl acetoacetate. This reaction is a classic example of a Claisen condensation.

Mechanism of Claisen Condensation

The mechanism involves the deprotonation of the α-carbon of an ethyl acetate molecule by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. The subsequent elimination of an ethoxide ion yields the β-keto ester, ethyl acetoacetate.

Caption: Mechanism of the Claisen condensation of ethyl acetate.

Experimental Protocol: Claisen Condensation

A detailed experimental protocol for the Claisen condensation of ethyl acetate is provided in the appendix.

Quantitative Data: Claisen Condensation

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetate | 25 mL | [1] |

| Sodium Metal | 2.0 g | [1] |

| Xylenes | 12.5 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 1.5 hours | [1] |

| Product | ||

| Ethyl Acetoacetate | 3.62 g | [1] |

| Yield | 32% | [1] |

Step 2: Nitrosation of Ethyl Acetoacetate

The second step involves the nitrosation of the active methylene group of ethyl acetoacetate to form ethyl 2-(hydroxyimino)-3-oxobutanoate. This is typically achieved using sodium nitrite in an acidic medium.

Mechanism of Nitrosation

Under acidic conditions, sodium nitrite forms nitrous acid (HNO₂), which is in equilibrium with the nitrosonium ion (NO⁺). The enol form of ethyl acetoacetate then attacks the nitrosonium ion to form a C-nitroso compound, which tautomerizes to the more stable oxime, ethyl 2-(hydroxyimino)-3-oxobutanoate.

Caption: Mechanism of the nitrosation of ethyl acetoacetate.

Experimental Protocol: Nitrosation

A detailed experimental protocol for the nitrosation of ethyl acetoacetate is provided in the appendix.

Quantitative Data: Nitrosation

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetoacetate | 5.20 g (40.0 mmol) | [1] |

| Sodium Nitrite | 3.60 g (52.0 mmol) | [1] |

| Acetic Acid | 6 mL | [1] |

| Water | 6 mL | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C | [1] |

| Reaction Time | Overnight | [1] |

| Product | ||

| Ethyl 2-(hydroxyimino)-3-oxobutanoate | 6.35 g | [1] |

| Yield | 99% | [1] |

Step 3: Reduction of Ethyl 2-(hydroxyimino)-3-oxobutanoate and Salt Formation

The final step is the reduction of the oxime functional group to a primary amine, followed by the formation of the hydrochloride salt. Catalytic hydrogenation is a common and effective method for this transformation.

Mechanism of Reduction (Catalytic Hydrogenation)

The catalytic hydrogenation of an oxime typically proceeds via the addition of hydrogen across the C=N double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction involves the adsorption of the oxime and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon and nitrogen atoms. The resulting hydroxylamine intermediate is further reduced to the primary amine.

Caption: Simplified mechanism of catalytic hydrogenation of an oxime.

Experimental Protocol: Reduction and Salt Formation

A detailed experimental protocol for the reduction of ethyl 2-(hydroxyimino)-3-oxobutanoate and subsequent hydrochloride salt formation is provided in the appendix.

Quantitative Data: Reduction and Salt Formation

While a specific literature procedure with a reported yield for the reduction of ethyl 2-(hydroxyimino)-3-oxobutanoate to this compound could not be located, the following table provides representative conditions based on the catalytic transfer hydrogenation of similar substrates.[2][3][4][5]

| Parameter | Representative Value |

| Reactants | |

| Ethyl 2-(hydroxyimino)-3-oxobutanoate | 1 equivalent |

| Catalyst | |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 0.02 equivalents |

| Reagents | |

| Formic acid–triethylamine (5:2 azeotrope) | 1.5 mL per 2.67 mmol substrate |

| N,N-Dimethylformamide (DMF) | 2.2 mL per 2.67 mmol substrate |

| Ethanolic HCl | To pH ~1 |

| Reaction Conditions | |

| Temperature | 25 °C |

| Reaction Time | Typically 12-24 hours |

| Product | |

| This compound | - |

| Yield | High yields are expected based on similar reactions. |

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The three-step synthesis, involving a Claisen condensation, nitrosation, and reduction, is a reliable method for the preparation of this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Appendix: Detailed Experimental Protocols

A.1. Experimental Protocol for Claisen Condensation of Ethyl Acetate

Materials:

-

Ethyl acetate (25 mL)

-

Sodium metal (2.0 g)

-

Xylenes (12.5 mL)

-

50% Acetic acid

-

Saturated NaCl solution

-

Anhydrous MgSO₄

Procedure:

-

In a 50 mL round-bottom flask, add xylenes (12.5 mL) and freshly cut sodium metal (2.0 g).

-

Reflux the mixture with vigorous stirring until the sodium melts and forms small beads.

-

Remove the heat, and once the sodium solidifies, decant the xylenes.

-

Immediately add ethyl acetate (25 mL) to the flask and set up a reflux condenser.

-

Heat the mixture to reflux and continue for approximately 1.5 hours, or until all the sodium has reacted.

-

Cool the reaction mixture and then cautiously add 50% acetic acid to acidify the solution.

-

Transfer the mixture to a separatory funnel and wash with an equal volume of saturated NaCl solution.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the drying agent and remove the excess ethyl acetate by simple distillation.

-

The crude ethyl acetoacetate can be purified by vacuum distillation.

A.2. Experimental Protocol for Nitrosation of Ethyl Acetoacetate

Materials:

-

Ethyl acetoacetate (5.20 g, 40.0 mmol)

-

Sodium nitrite (3.60 g, 52.0 mmol)

-

Glacial acetic acid (6 mL)

-

Water (6 mL)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve ethyl acetoacetate (5.20 g) in glacial acetic acid (6 mL) in a flask and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve sodium nitrite (3.60 g) in water (6 mL).

-

Slowly add the sodium nitrite solution to the stirred ethyl acetoacetate solution, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C overnight.

-

After the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid (pH 7-8).

-

Add brine to the mixture and extract with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain ethyl 2-(hydroxyimino)-3-oxobutanoate.

A.3. Representative Experimental Protocol for Reduction of Ethyl 2-(hydroxyimino)-3-oxobutanoate and Hydrochloride Salt Formation

Materials:

-

Ethyl 2-(hydroxyimino)-3-oxobutanoate (1 equivalent)

-

RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.02 equivalents)

-

Formic acid–triethylamine (5:2 azeotrope)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanolic HCl

-

Diethyl ether

Procedure:

-

To a solution of RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.02 equivalents) in anhydrous DMF, add a solution of ethyl 2-(hydroxyimino)-3-oxobutanoate (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add the formic acid–triethylamine azeotrope to the reaction mixture.

-

Stir the reaction at 25 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl 2-amino-3-oxobutanoate.

-

Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

-

Slowly add a solution of ethanolic HCl with stirring until the pH is acidic.

-

The this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

References

- 1. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic data of ethyl 2-amino-3-oxobutanoate hydrochloride (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-amino-3-oxobutanoate hydrochloride (CAS No: 20207-16-3), a key building block in synthetic organic chemistry. This document details expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₂ClNO₃

-

Molecular Weight: 181.62 g/mol

-

Appearance: White crystalline solid

-

Melting Point: 114-115 °C

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on the compound's structure and data from analogous compounds due to the limited availability of published experimental spectra for this specific salt.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the alpha-proton, the methyl ketone protons, and the ammonium protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups, as well as the protonated amine.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -OCH₂CH₃ |

| ~2.40 | Singlet | 3H | -C(=O)CH₃ |

| ~4.30 | Quartet | 2H | -OCH₂ CH₃ |

| ~5.10 | Singlet | 1H | -CH (NH₃⁺)- |

| ~8.0-9.0 | Broad Singlet | 3H | -NH₃ ⁺ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals corresponding to the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~28 | -C(=O)C H₃ |

| ~60 | -C H(NH₃⁺)- |

| ~63 | -OC H₂CH₃ |

| ~168 | -C (=O)O- |

| ~195 | -C (=O)CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of strong absorption bands corresponding to the carbonyl groups, the C-O bonds, and the ammonium group.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400-2800 (broad) | N-H stretch | Ammonium salt |

| ~1745 | C=O stretch | Ester carbonyl |

| ~1720 | C=O stretch | Ketone carbonyl |

| ~1200 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry data is available from electrospray ionization (ESI), which typically shows the protonated molecule of the free base.

| m/z | Ion | Source |

| 146.15 | [M+H]⁺ | Experimental (LC-MS, basic conditions)[1] |

| 146.08118 | [M+H]⁺ | Predicted[2] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument via direct infusion or liquid chromatography (LC). The mass spectrum would be acquired in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development for the verification and characterization of this important chemical intermediate. While the NMR and IR data are based on predictions, they offer a reliable starting point for spectral analysis. The experimental mass spectrometry data confirms the molecular weight of the free base of the compound.

References

Physical and chemical properties of ethyl 2-amino-3-oxobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-3-oxobutanoate hydrochloride is a key chemical intermediate with significant applications in organic synthesis, particularly in the preparation of heterocyclic compounds of pharmaceutical interest. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and insights into its stability and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][3] |

| Appearance | White to off-white solid/oil | [3] |

| Melting Point | 122-123 °C | [3] |

| Boiling Point | The hydrochloride is expected to be thermally unstable and may decompose upon heating. The boiling point of the free base, ethyl 2-amino-3-oxobutanoate, is reported as 229.2 °C at 760 mmHg, though this is a predicted value. | |

| Solubility | While specific quantitative data is limited, amino acid hydrochlorides are generally soluble in water and lower alcohols, and sparingly soluble in nonpolar organic solvents. |

Chemical Properties

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α-amino ketone and ester functional groups.

A significant reaction of this compound is its use as a precursor in the Hantzsch pyrrole synthesis . This multicomponent reaction involves the condensation of a β-ketoester (in this case, the enamine form of ethyl 2-amino-3-oxobutanoate), an α-haloketone, and ammonia or a primary amine to yield substituted pyrroles. Pyrrole moieties are prevalent in a wide array of biologically active molecules and natural products.

Stability

As a hydrochloride salt of an amino ester, the compound is relatively stable under anhydrous conditions. However, it is susceptible to degradation in the presence of moisture and at elevated temperatures. The ester functionality can undergo hydrolysis, particularly under acidic or basic conditions. Forced degradation studies are recommended to fully characterize its stability profile under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted as needed.

Determination of Melting Point

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for a preliminary determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Spectroscopic Analysis

¹H NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The solution is transferred to an NMR tube, and the spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals: Protons of the ethyl group (triplet and quartet), the α-proton (singlet or multiplet depending on coupling), and the methyl protons of the acetyl group (singlet). The amine protons may appear as a broad singlet or may exchange with D₂O.

¹³C NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

-

Procedure: A more concentrated solution is prepared in the deuterated solvent and the spectrum is acquired.

-

Expected Signals: Signals corresponding to the carbonyl carbons of the ester and ketone, the α-carbon, and the carbons of the ethyl and methyl groups.

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Expected Absorption Bands: Characteristic stretching frequencies for the N-H bonds of the ammonium group, C=O stretching of the ester and ketone, C-O stretching of the ester, and C-N stretching.

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

The solution is introduced into the mass spectrometer.

-

The mass spectrum is acquired in positive ion mode.

-

Expected Ions: The molecular ion peak corresponding to the free amine ([M+H]⁺) is expected to be observed, as the hydrochloride salt will dissociate in the ESI source. Fragmentation patterns can provide further structural information.

Solubility Determination

Procedure (Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Mandatory Visualizations

General Workflow for Physicochemical Characterization

References

Tautomerism in Ethyl 2-amino-3-oxobutanoate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-oxobutanoate hydrochloride is a multifaceted molecule with significant potential in synthetic chemistry and drug development. Its structural complexity, arising from the presence of α-amino and β-keto ester functionalities, gives rise to a rich tautomeric landscape. The protonation of the amino group in the hydrochloride salt further influences the delicate balance between keto-enol and imine-enamine tautomers. This guide provides a comprehensive theoretical framework for understanding and investigating the tautomeric equilibria of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of tautomerism, data from analogous compounds, and outlines detailed protocols for both experimental and computational investigation.

Introduction to Tautomerism

Tautomers are constitutional isomers of an organic compound that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. In the case of this compound, two primary forms of tautomerism are of interest: keto-enol and imine-enamine tautomerism. The position of the equilibrium between these tautomers is crucial as it dictates the molecule's reactivity, spectroscopic properties, and biological activity. Factors such as solvent polarity, temperature, and intramolecular hydrogen bonding play a significant role in determining the predominant tautomeric form. The presence of the electron-withdrawing ammonium group is expected to have a profound impact on the electronic distribution within the molecule, thereby influencing the stability of the various tautomers.

The Tautomeric Landscape of this compound

The protonated amino group in this compound allows for the existence of several potential tautomeric forms. The primary equilibrium is anticipated to be between the keto-ammonium, enol-ammonium, and the enamine-ammonium forms.

-

Keto-Ammonium Form: This is the classical representation of the molecule, featuring a ketone at the C3 position and a protonated amino group at the C2 position.

-

Enol-Ammonium Forms: Proton migration from the C-alpha position or the methyl group can lead to the formation of two different enol tautomers. The enol formed by deprotonation of the C-alpha position is expected to be more stable due to conjugation with the ester group.

-

Enamine-Ammonium Form: This tautomer arises from the migration of a proton from the alpha-carbon to the keto-oxygen, with a concomitant shift of the double bond to the C2-C3 position. Intramolecular hydrogen bonding between the N-H and the enolic oxygen could stabilize this form.

The following diagram illustrates the principal tautomeric equilibria.

Caption: Principal tautomeric equilibria in this compound.

Quantitative Data from Analogous Systems

| Compound | Solvent | % Keto Tautomer | % Enol Tautomer | K_T ([Enol]/[Keto]) | Reference |

| Ethyl Acetoacetate | Gas Phase | 53 | 47 | 0.89 | [General Chemistry Textbooks] |

| Ethyl Acetoacetate | Cyclohexane | 54 | 46 | 0.85 | [General Chemistry Textbooks] |

| Ethyl Acetoacetate | Chloroform | 92 | 8 | 0.087 | [General Chemistry Textbooks] |

| Ethyl Acetoacetate | Water | >99 | <1 | <0.01 | [General Chemistry Textbooks] |

| Ethyl Acetoacetate | DMSO | 89 | 11 | 0.12 | [General Chemistry Textbooks] |

The presence of the protonated amino group in this compound is expected to favor the keto form even more than in ethyl acetoacetate due to the strong electron-withdrawing inductive effect of the -NH3+ group, which destabilizes the C=C double bond of the enol and enamine forms.

Experimental and Computational Protocols

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.

Objective: To identify and quantify the different tautomers of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 10-20 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Identify characteristic signals for each tautomer.

-

Keto-Ammonium: Expect a singlet for the α-proton and a singlet for the methyl protons adjacent to the carbonyl group. The NH₃⁺ protons will likely appear as a broad singlet.

-

Enol-Ammonium: Look for a vinyl proton signal and a distinct signal for the enolic hydroxyl group. The chemical shift of the methyl group will also be different from the keto form.

-

Enamine-Ammonium: A vinyl proton signal is expected, and the NH protons might show distinct signals due to restricted rotation and potential hydrogen bonding.

-

-

Integrate the signals corresponding to the different tautomers to determine their relative concentrations. The tautomeric equilibrium constant (K_T) can be calculated from the ratio of the integrals.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Identify the carbonyl carbon signal for the keto form and the C=C signals for the enol and enamine forms. The chemical shifts of other carbons will also differ between tautomers.

-

-

Variable Temperature NMR:

-

Acquire ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C) to study the effect of temperature on the tautomeric equilibrium and to determine thermodynamic parameters (ΔH° and ΔS°).

-

Caption: Workflow for the experimental investigation of tautomerism using NMR.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool to predict the relative stabilities of tautomers and to understand the factors governing the equilibrium.

Objective: To calculate the relative energies of the tautomers of this compound in the gas phase and in solution using DFT.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Structure Building: Build the 3D structures of all possible tautomers (keto-ammonium, enol-ammonium isomers, enamine-ammonium).

-

Geometry Optimization and Frequency Calculation (Gas Phase):

-

Perform geometry optimization for each tautomer using a suitable level of theory, for example, B3LYP functional with a 6-311+G(d,p) basis set.

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Solvation Effects:

-

To model the effect of a solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM).

-

Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent (e.g., water, DMSO).

-

-

Data Analysis:

-

Calculate the relative Gibbs free energies (ΔG) of the tautomers. The most stable tautomer will have the lowest Gibbs free energy.

-

The equilibrium constant (K_T) between two tautomers can be calculated using the equation: ΔG = -RT ln(K_T).

-

Caption: Workflow for the computational investigation of tautomerism using DFT.

Conclusion

The tautomerism of this compound presents a fascinating case study at the intersection of keto-enol and imine-enamine equilibria, further modulated by the presence of a protonated amino group. While direct experimental data remains elusive, a robust understanding can be built upon theoretical principles and computational modeling. The protocols outlined in this guide provide a clear roadmap for researchers to elucidate the tautomeric preferences of this and similar molecules. Such studies are not merely of academic interest; they are fundamental to controlling the reactivity and optimizing the properties of these compounds for applications in drug discovery and materials science. Future experimental and computational work is necessary to provide definitive quantitative data on the tautomeric equilibria of this important synthetic building block.

In-Depth Technical Guide: Structural and Conformational Analysis of Ethyl 2-amino-3-oxobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of Ethyl 2-amino-3-oxobutanoate hydrochloride. Due to the limited availability of specific experimental data for this molecule in published literature, this guide integrates known chemical principles, expected spectroscopic behaviors, and standard analytical methodologies to offer a thorough theoretical framework for its characterization.

Core Molecular Data

This compound is a small organic molecule with key functional groups that dictate its chemical reactivity and three-dimensional structure. These include an ethyl ester, a ketone, and a primary amine, which is protonated in its hydrochloride salt form.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | [1] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| CAS Number | 20207-16-3 | [2][3] |

| IUPAC Name | ethyl 2-amino-3-oxobutanoate;hydrochloride | [2] |

| SMILES | CCOC(=O)C(C(=O)C)N.Cl | [1] |

| Melting Point | 114-115 °C | [3] |

| Physical Form | Solid |

Predicted Structural and Spectroscopic Analysis

A complete structural elucidation of this compound would rely on a combination of spectroscopic and crystallographic techniques. Below is a detailed projection of the expected results from these analyses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N⁺-H (Ammonium salt) | 3200-2800 (broad) | Stretching |

| C-H (Alkyl) | 3000-2850 | Stretching |

| C=O (Ester) | ~1740 | Stretching |

| C=O (Ketone) | ~1720 | Stretching |

| N-H | ~1600 | Bending |

| C-O (Ester) | 1300-1000 | Stretching |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~2.3 | Singlet | 3H | -C(=O)CH₃ |

| ~4.3 | Quartet | 2H | -OCH₂ CH₃ |

| ~5.0 | Singlet | 1H | -CH (NH₃⁺)- |

| ~8.0-9.0 | Broad Singlet | 3H | -NH₃ ⁺ |

¹³C NMR Spectroscopy:

| Chemical Shift (ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~28 | -C(=O)C H₃ |

| ~60 | -OC H₂CH₃ |

| ~65 | -C H(NH₃⁺)- |

| ~168 | -C =O (Ester) |

| ~200 | -C =O (Ketone) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Additional experiments such as DEPT, COSY, and HSQC can be performed to aid in the complete assignment of all signals.

-

Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to determine the connectivity of atoms in the molecule.

Conformational Analysis

The conformation of this compound is determined by the rotation around its single bonds. The presence of two carbonyl groups and a protonated amino group suggests that intramolecular hydrogen bonding and steric hindrance will play significant roles in dictating the most stable conformation.

Computational modeling would be a valuable tool to explore the potential energy surface of the molecule and identify low-energy conformers. Such studies often employ density functional theory (DFT) methods.

Experimental and Analytical Workflow

The structural elucidation of a novel compound like this compound follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the structural analysis of a small molecule.

Conclusion

References

- 1. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound 95.00% | CAS: 20207-16-3 | AChemBlock [achemblock.com]

- 3. CAS # 20207-16-3, this compound, 2-Amino-3-oxobutanoic acid ethyl ester hydrochloride, Ethyl 2-aminoacetoacetate hydrochloride, Ethyl alpha-aminoacetoacetate hydrochloride - chemBlink [chemblink.com]

An In-depth Technical Guide to Ethyl 2-Amino-3-Oxobutanoate Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-oxobutanoate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. The document summarizes key quantitative data and presents a modern, reliable method for its preparation, including the synthesis of its precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate.

Introduction

This compound, an α-amino-β-keto ester, has attracted interest in synthetic chemistry due to its bifunctional nature, which allows for a variety of chemical transformations. Its history is intertwined with the broader development of methods for the synthesis of α-amino ketones and esters. While a definitive singular "discovery" is not well-documented in easily accessible literature, its synthesis is a logical extension of established organic reactions. The primary route to this compound involves the nitrosation of ethyl acetoacetate to form an oxime, followed by the reduction of the oxime to the corresponding amine.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 20207-16-3 | [1] |

| Molecular Formula | C₆H₁₂ClNO₃ | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| Melting Point | 114-115 °C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Historical Synthetic Approaches

The synthesis of α-amino-β-keto esters has been an area of significant research. Early methods often involved multi-step processes with harsh reagents. The most common and historically relevant approach to this compound involves a two-step sequence starting from ethyl acetoacetate.

Step 1: Oximation of Ethyl Acetoacetate

The first step is the nitrosation of ethyl acetoacetate at the α-position to yield ethyl 2-(hydroxyimino)-3-oxobutanoate. This reaction is typically carried out using sodium nitrite in the presence of an acid.

Step 2: Reduction of the Oxime

The second and crucial step is the reduction of the C=N bond of the oxime to an amino group. Various reducing agents have been employed for this transformation in related syntheses, including catalytic hydrogenation (e.g., using H₂/Pd-C) and chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The choice of reducing agent can influence the yield and purity of the final product. The use of tin(II) chloride is a classic method for the reduction of oximes to primary amines.

Detailed Experimental Protocols

The following section provides detailed experimental procedures for a reliable, two-step synthesis of this compound.

Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

This procedure is adapted from a well-established method for the nitrosation of β-keto esters.[4][5]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of ethyl acetoacetate (e.g., 5.20 g, 40.0 mmol) in glacial acetic acid (6 mL), a solution of sodium nitrite (e.g., 3.60 g, 52.0 mmol) in deionized water (6 mL) is added dropwise at 0 °C.[4]

-

The reaction mixture is stirred overnight at 0 °C.[4]

-

The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is adjusted to 7-8.[4]

-

Brine is added, and the mixture is extracted with ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 2-(hydroxyimino)-3-oxobutanoate.[4] A yield of approximately 99% has been reported for a similar procedure.[4]

Synthesis of this compound

Materials:

-

Ethyl 2-(hydroxyimino)-3-oxobutanoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide (for neutralization during workup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(hydroxyimino)-3-oxobutanoate in ethanol.

-

Add a solution of tin(II) chloride dihydrate (approximately 4-5 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Carefully basify the aqueous residue with a concentrated solution of sodium hydroxide to precipitate tin salts.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

To isolate the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from ethyl acetoacetate.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and known properties of this compound. While its specific discovery is not prominently documented, its preparation follows a logical and well-established synthetic route from readily available starting materials. The provided experimental protocols offer a reliable method for its synthesis in a laboratory setting. This versatile building block continues to be a valuable tool for researchers in the development of new chemical entities.

References

- 1. BJOC - N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters [beilstein-journals.org]

- 2. This compound 95.00% | CAS: 20207-16-3 | AChemBlock [achemblock.com]

- 3. CAS#:20207-16-3 | this compound | Chemsrc [chemsrc.com]

- 4. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biochemical Pathways Involving 2-Amino-3-Oxobutanoate Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biochemical pathways involving the unstable intermediate, 2-amino-3-oxobutanoate. This keto acid is a critical component in the primary catabolic pathway of L-threonine in a wide range of organisms, from prokaryotes to eukaryotes. The pathway holds significance in amino acid metabolism, one-carbon unit generation, and energy production. A thorough understanding of the enzymes and mechanisms involved is crucial for research in metabolic engineering, drug development targeting amino acid metabolism, and the study of related metabolic disorders.

Core Metabolic Pathway

The principal pathway involving 2-amino-3-oxobutanoate is the two-step enzymatic degradation of L-threonine to glycine and acetyl-CoA. This process is catalyzed by the sequential action of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase).[1][2][3]

Step 1: Oxidation of L-Threonine

L-threonine is first oxidized to 2-amino-3-oxobutanoate by L-threonine 3-dehydrogenase (TDH), an NAD+-dependent enzyme.[1]

-

Reaction: L-threonine + NAD+ ⇌ 2-amino-3-oxobutanoate + NADH + H+

Step 2: CoA-dependent Cleavage

The highly unstable 2-amino-3-oxobutanoate is then cleaved in a reaction catalyzed by 2-amino-3-ketobutyrate CoA ligase (KBL), a pyridoxal phosphate (PLP) dependent enzyme. This reaction requires coenzyme A (CoA) and results in the formation of glycine and acetyl-CoA.[1][2][3][4][5]

-

Reaction: 2-amino-3-oxobutanoate + CoA ⇌ Glycine + Acetyl-CoA

The acetyl-CoA produced can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can be utilized in various biosynthetic pathways, including the synthesis of purines, porphyrins, and glutathione.

Alternative Fate of 2-Amino-3-Oxobutanoate

Due to its inherent instability, 2-amino-3-oxobutanoate can undergo spontaneous, non-enzymatic decarboxylation to form aminoacetone and carbon dioxide.[6][7] The rate of this spontaneous decarboxylation is pH-dependent and competes with the enzymatic conversion by KBL. The formation of a complex between L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase is thought to facilitate the direct channeling of the unstable intermediate, minimizing its spontaneous breakdown.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of 2-amino-3-oxobutanoate in L-threonine catabolism.

Quantitative Data

The kinetic parameters of the key enzymes in this pathway are crucial for understanding its regulation and for modeling metabolic flux.

Table 1: Kinetic Parameters of L-Threonine Dehydrogenase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Coenzyme | Reference |

| Escherichia coli | L-Threonine | 0.5 - 1.5 | - | NAD+ | Various sources |

| Clostridium sticklandii | L-Threonine | 18 | 234 | NAD+ | [8] |

| Porcine Liver Mitochondria | L-Threonine | - | ~300 (µmol/min/mg) | NAD+ | [9] |

Table 2: Kinetic Parameters of 2-Amino-3-ketobutyrate CoA Ligase (Glycine C-acetyltransferase)

| Organism | Substrate | Km (µM) | kcat (s-1) | Coenzyme/Cofactor | Reference |

| Escherichia coli | 2-Amino-3-ketobutyrate | - | - | CoA, PLP | [10] |

| Escherichia coli | Glycine (reverse reaction) | - | - | CoA, PLP | [10] |

| Escherichia coli | Acetyl-CoA (reverse reaction) | - | - | CoA, PLP | [10] |

| Human (GLYAT) | Benzoyl-CoA | - | - | Glycine | [11] |

| Human (GLYAT variants) | Benzoyl-CoA | - | - | Glycine | [11] |

Note: Comprehensive kinetic data for 2-amino-3-ketobutyrate CoA ligase with its natural substrate is limited due to the instability of 2-amino-3-oxobutanoate. Many studies focus on the reverse reaction or use analogs. The kcat values for the forward reaction (cleavage of 2-amino-3-ketobutyrate) in E. coli are reported to be 50-fold higher than for the reverse reaction (synthesis of 2-amino-3-ketobutyrate).[10]

Experimental Protocols

Purification of Recombinant L-Threonine Dehydrogenase (from E. coli)

This protocol is a general guideline for the purification of His-tagged L-threonine dehydrogenase expressed in E. coli.

Methodology:

-

Cell Culture and Induction: Grow E. coli cells harboring the expression plasmid for His-tagged L-threonine dehydrogenase in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice or by passing them through a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged L-threonine dehydrogenase from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for buffer exchange.

-

Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Enzyme Assay for L-Threonine Dehydrogenase

This assay measures the activity of L-threonine dehydrogenase by monitoring the production of NADH spectrophotometrically at 340 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer (pH 8.5-9.0)

-

10 mM NAD+

-

Purified L-threonine dehydrogenase (a concentration that gives a linear rate of absorbance change)

-

Water to a final volume of 900 µL.

-

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiation: Initiate the reaction by adding 100 µL of 100 mM L-threonine stock solution (final concentration 10 mM).

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

Calculation: Calculate the initial reaction velocity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme Assay for 2-Amino-3-ketobutyrate CoA Ligase (DTNB Assay)

This assay measures the activity of 2-amino-3-ketobutyrate CoA ligase in the reverse direction (synthesis of 2-amino-3-oxobutanoate) by quantifying the consumption of CoA using Ellman's reagent (DTNB).

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5-8.0)

-

100 mM Glycine

-

0.5 mM Acetyl-CoA

-

Purified 2-amino-3-ketobutyrate CoA ligase

-

Water to a final volume of 450 µL.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the enzyme.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Termination and DTNB Reaction: Stop the reaction by adding 50 µL of 10 mM DTNB in 100 mM potassium phosphate buffer, pH 7.5. The DTNB will react with the remaining free CoA.

-

Measurement: Immediately measure the absorbance at 412 nm.

-

Calculation: The amount of CoA consumed is determined by subtracting the absorbance of the reaction from a control reaction without the enzyme (or at time zero). The concentration of CoA is calculated using the molar extinction coefficient of the TNB2- anion (14,150 M-1cm-1).

Quantification of Glycine and Acetyl-CoA by HPLC

Glycine Quantification:

-

Sample Preparation: Terminate the enzymatic reaction by adding a precipitating agent (e.g., trichloroacetic acid or perchloric acid) and centrifuge to remove the precipitated protein.

-

Derivatization: Derivatize the amino acids in the supernatant with a fluorescent tag, such as o-phthalaldehyde (OPA) for primary amines, followed by separation on a reverse-phase HPLC column.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification: Quantify the glycine peak by comparing its area to a standard curve of known glycine concentrations.

Acetyl-CoA Quantification:

-

Sample Preparation: Quench the reaction and extract the CoA species, often using perchloric acid followed by neutralization.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium phosphate) in a buffer/organic solvent mobile phase is often used to achieve good separation of the polar CoA compounds.

-

Detection: UV detector at 254 nm or 260 nm.

-

-

Quantification: Quantify the acetyl-CoA peak by comparing its area to a standard curve of known acetyl-CoA concentrations.

Conclusion

The biochemical pathway involving 2-amino-3-oxobutanoate is a fundamental route for L-threonine catabolism. The key enzymes, L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, work in concert to efficiently convert L-threonine into the metabolically versatile molecules, glycine and acetyl-CoA. The inherent instability of the 2-amino-3-oxobutanoate intermediate presents unique challenges in studying this pathway. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this important metabolic route further. A deeper understanding of this pathway's regulation and kinetics will be invaluable for advancements in metabolic engineering and the development of novel therapeutics targeting amino acid metabolism.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. KEGG ENZYME: 2.3.1.29 [genome.jp]

- 4. Glycine C-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]

- 7. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl 2-amino-3-oxobutanoate Hydrochloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-amino-3-oxobutanoate hydrochloride as a versatile building block in the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and provide a starting point for the development of diverse molecular scaffolds.

Synthesis of Substituted Pyrazines

This compound is an excellent precursor for the synthesis of substituted pyrazines, which are prevalent motifs in pharmaceuticals and flavor chemistry. The reaction proceeds via the self-condensation of the α-amino ketone functionality upon neutralization of the hydrochloride salt.

Reaction Scheme:

Caption: Pyrazine synthesis from ethyl 2-amino-3-oxobutanoate.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylpyrazine-3-carboxylate

-

Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a mild base, for example, sodium bicarbonate (1.1 eq), and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and free the amine.

-

Condensation: The resulting solution containing the free α-amino ketone is then stirred at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aromatization: The intermediate dihydropyrazine is typically oxidized to the pyrazine by atmospheric oxygen. For a faster and more complete conversion, an oxidizing agent like manganese dioxide (MnO₂) can be added.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 2,5-dimethylpyrazine-3-carboxylate.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 2,5-dimethylpyrazine-3-carboxylate | Ethyl 2-amino-3-oxobutanoate HCl, NaHCO₃ | Ethanol | 25 | 48 | 60-75 |

| Ethyl 2,5-dimethylpyrazine-3-carboxylate | Ethyl 2-amino-3-oxobutanoate HCl, NaHCO₃, MnO₂ | THF | 25 | 24 | 70-85 |

Synthesis of Substituted Pyrroles via Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis and its variations can be employed to synthesize polysubstituted pyrroles using ethyl 2-amino-3-oxobutanoate as the α-amino ketone component. This reaction involves the condensation with a β-dicarbonyl compound.

Reaction Scheme:

Caption: Knorr synthesis of pyrroles.

Experimental Protocol: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

-

In situ Amine Generation: Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Condensation: To this solution, add a β-dicarbonyl compound such as ethyl acetoacetate (1.0 eq).

-

The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for several hours (typically 2-6 hours). The reaction progress should be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure polysubstituted pyrrole.

Quantitative Data:

| Product | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | Ethyl acetoacetate | Acetic Acid | 60 | 4 | 65-80 |

| Ethyl 3-acetyl-2,4-dimethylpyrrole-5-carboxylate | Acetylacetone | Acetic Acid | 60 | 4 | 70-85 |

Synthesis of 2-Aminothiophenes via Gewald Reaction

While the classical Gewald reaction utilizes an α-cyanoester, a modification using this compound can be envisioned. The reaction would involve condensation with an activated methylene compound and elemental sulfur in the presence of a base.

Reaction Scheme:

Caption: Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate (Proposed)

-

To a mixture of malononitrile (1.0 eq) and elemental sulfur (1.1 eq) in ethanol, add a base such as morpholine or triethylamine (1.5 eq).

-

Add this compound (1.0 eq) to the mixture. The hydrochloride will be neutralized in situ by the excess base.

-

The reaction mixture is heated to reflux for 2-4 hours, with stirring.

-

After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data (Expected):

| Product | Activated Methylene | Base | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate | Malononitrile | Morpholine | 78 (Reflux) | 3 | 50-70 |

Synthesis of Substituted Oxazoles

Substituted oxazoles can be prepared from α-amino ketones through condensation with an acylating agent followed by cyclization.

Reaction Scheme:

Caption: Oxazole synthesis from an α-amino ketone.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenyloxazole-4-carboxylate (Proposed)

-

Acylation: Neutralize this compound (1.0 eq) with a base like triethylamine (1.1 eq) in a solvent such as dichloromethane (DCM) at 0 °C.

-

To this solution, add an acylating agent, for example, benzoyl chloride (1.0 eq), dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cyclization: After the acylation is complete, the solvent can be removed, and a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide is added carefully.

-

The mixture is then heated (e.g., 80-100 °C) for 1-2 hours to effect cyclization.

-

Work-up and Purification: The reaction mixture is cooled and carefully poured into ice-water and neutralized with a base. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by column chromatography.

Quantitative Data (Expected):

| Product | Acylating Agent | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 2-methyl-5-phenyloxazole-4-carboxylate | Benzoyl Chloride | H₂SO₄ | 100 | 2 | 40-60 |

Synthesis of Dihydropyridines via Hantzsch Synthesis

A modification of the Hantzsch pyridine synthesis can utilize ethyl 2-amino-3-oxobutanoate as one of the β-dicarbonyl components, reacting with an aldehyde and another active methylene compound.

Reaction Scheme:

Caption: Hantzsch synthesis of dihydropyridines.

Experimental Protocol: Synthesis of a Substituted Dihydropyridine (Proposed)

-

In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), an active methylene compound (e.g., ethyl acetoacetate, 1.0 eq), and this compound (1.0 eq) in ethanol.

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data (Expected):

| Product | Aldehyde | Active Methylene | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative | Benzaldehyde | Ethyl acetoacetate | Piperidine | 78 (Reflux) | 6 | 60-75 |

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using Ethyl 2-Amino-3-Oxobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, exhibiting a vast array of biological activities and pharmacological properties.[1][2] These compounds are integral to the development of therapeutics, with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3][4] The unique chemical architecture of the quinoline scaffold, a fusion of a benzene and a pyridine ring, allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties for various applications, including materials science.[1]

This document provides a detailed protocol for the synthesis of quinoline derivatives utilizing ethyl 2-amino-3-oxobutanoate hydrochloride as a key building block. This starting material is particularly useful as it incorporates both a reactive α-methylene group and an amino group, which can be strategically employed in classical quinoline syntheses such as the Friedländer annulation. The hydrochloride form requires consideration for in situ neutralization to facilitate the desired reaction pathway.

Principle of the Synthesis: The Friedländer Annulation

The proposed synthesis is based on the well-established Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a group of the form -CH2- flanked by two electron-withdrawing groups).[3] In this case, ethyl 2-amino-3-oxobutanoate will serve as the reactive methylene component.

The general mechanism involves an initial aldol-type condensation between the enol or enolate of the methylene compound and the carbonyl group of the ortho-aminoaryl aldehyde/ketone. This is followed by cyclization and subsequent dehydration to form the quinoline ring system. The reaction can be catalyzed by either acids or bases. Given that the starting material is a hydrochloride salt, a basic catalyst is suitable to both neutralize the salt and promote the condensation.

Experimental Protocols

General Considerations

-

All reagents should be of analytical grade and used as received unless otherwise specified.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Ethyl 2-amino-3-methylquinoline-4-carboxylate

This protocol describes a plausible synthesis of a quinoline derivative via the Friedländer annulation of 2-aminoacetophenone with this compound.

Materials:

-

This compound

-

2-Aminoacetophenone

-

Potassium Carbonate (K2CO3) or Sodium Ethoxide (NaOEt)

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and absolute ethanol (30 mL).

-

Neutralization and Enolate Formation: While stirring, add a suitable base such as potassium carbonate (1.5 eq) or sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride and formation of the enolate.

-

Addition of o-Aminoaryl Ketone: To the resulting mixture, add 2-aminoacetophenone (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | K2CO3 | Ethanol | 78 | 6 | 65-75 |

| 2 | NaOEt | Ethanol | 78 | 4 | 70-80 |

| 3 | Piperidine | Toluene | 110 | 8 | 55-65 |

Note: The yields presented are hypothetical and will depend on the specific reaction conditions and the purity of the starting materials.

Table 2: Spectroscopic Data for a Representative Quinoline Derivative (Ethyl 2-amino-3-methylquinoline-4-carboxylate)

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): 1.40 (t, 3H, -CH3 of ester), 2.60 (s, 3H, -CH3 on quinoline), 4.40 (q, 2H, -CH2 of ester), 5.50 (br s, 2H, -NH2), 7.20-8.00 (m, 4H, Ar-H) |

| ¹³C NMR | δ (ppm): 14.5, 22.0, 61.0, 118.0, 122.0, 125.0, 128.0, 129.0, 145.0, 148.0, 155.0, 168.0 |

| IR (KBr) | ν (cm⁻¹): 3450-3300 (N-H stretch), 1720 (C=O stretch of ester), 1610 (C=N stretch), 1580 (C=C stretch of aromatic ring) |

| Mass Spec (m/z) | Expected [M]+ peak |

Note: The spectroscopic data are predicted and may vary based on the actual experimental results.

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of quinoline derivatives.

Signaling Pathway: Friedländer Annulation Mechanism

Caption: Mechanism of the Friedländer quinoline synthesis.

Applications in Drug Development

Quinoline derivatives synthesized through this and similar methodologies are of significant interest to the pharmaceutical industry. Their diverse biological activities make them privileged scaffolds in drug discovery.[3] For instance, modifications to the quinoline core can lead to compounds with enhanced potency and selectivity against various targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders.[1][2][4] The ability to introduce various substituents onto the quinoline ring allows for the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of effective and safe drug candidates.[1]

Conclusion

The use of this compound in a modified Friedländer synthesis offers a versatile and efficient route to novel quinoline derivatives. The provided protocol, based on established chemical principles, serves as a valuable starting point for researchers in organic synthesis and medicinal chemistry. The resulting quinoline scaffolds can be further elaborated to generate libraries of compounds for screening in various drug discovery programs, contributing to the development of next-generation therapeutics.

References

Application of Ethyl 2-Amino-3-Oxobutanoate Hydrochloride in Thiazole Synthesis

Abstract

This application note details the utility of ethyl 2-amino-3-oxobutanoate hydrochloride as a key precursor in the synthesis of substituted thiazoles. The primary method described is a modification of the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This document provides detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of the reaction pathway and experimental workflow. The target audience for this note includes researchers, scientists, and professionals in the field of medicinal chemistry and drug development, where the thiazole moiety is a crucial pharmacophore.

Introduction

The thiazole ring is a fundamental heterocyclic scaffold present in a wide array of biologically active compounds, including natural products and synthetic drugs. Its importance in medicinal chemistry is well-established, with thiazole-containing molecules exhibiting a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The synthesis of substituted thiazoles is, therefore, a significant focus in organic and medicinal chemistry.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and reliable methods for the preparation of thiazoles.[2] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. This application note explores the use of this compound, an α-amino ketone derivative, as a versatile building block in a Hantzsch-type synthesis of 2,4-disubstituted thiazoles. The presence of the amino group and the ester functionality on the starting material allows for the synthesis of thiazoles with diverse substitution patterns, which can be further functionalized.

General Reaction Scheme

The synthesis of ethyl 2-substituted-thiazole-4-carboxylates from this compound proceeds via a condensation reaction with a thioamide or thiourea. The reaction is typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrochloride salt and facilitate the cyclization.

General Reaction:

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis and may require optimization for specific thioamides.

Materials:

-

This compound

-

Substituted thioamide (e.g., thioacetamide, thiourea, thiobenzamide)

-

Anhydrous ethanol

-

Triethylamine (or another suitable base)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-